Cas no 449770-50-7 (6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)
6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
- 449770-50-7
- 6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- AKOS024581683
- SR-01000569335-1
- F0539-1787
- 6-O-ethyl 3-O-methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- SR-01000569335
-
- Inchi: 1S/C27H37N3O7S2/c1-5-8-15-30(16-9-6-2)39(34,35)20-12-10-19(11-13-20)24(31)28-25-23(26(32)36-4)21-14-17-29(18-22(21)38-25)27(33)37-7-3/h10-13H,5-9,14-18H2,1-4H3,(H,28,31)
- InChI Key: IPANYDVFZHEESU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(NC1=C(C(=O)OC)C2=C(CN(C(=O)OCC)CC2)S1)=O)(N(CCCC)CCCC)(=O)=O
Computed Properties
- Exact Mass: 579.20729287g/mol
- Monoisotopic Mass: 579.20729287g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 39
- Rotatable Bond Count: 14
- Complexity: 926
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 159Ų
6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0539-1787-2μmol |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-5μmol |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-10μmol |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-20μmol |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-1mg |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-2mg |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-3mg |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-4mg |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-5mg |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0539-1787-10mg |
6-ethyl 3-methyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
449770-50-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
Comprehensive Overview of 6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate (CAS No. 449770-50-7)
The compound 6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate (CAS No. 449770-50-7) is a highly specialized sulfamoyl benzamide derivative with a unique thienopyridine backbone. Its complex structure combines multiple functional groups, including dibutylsulfamoyl and dicarboxylate moieties, which contribute to its potential applications in pharmaceutical and material science research. The presence of these groups makes it a subject of interest for researchers exploring small molecule inhibitors and bioactive intermediates.
In recent years, the demand for sulfonamide-based compounds like 6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate has surged due to their versatility in drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential role in modulating enzyme activity and receptor binding, topics frequently searched in academic and industrial databases. The compound’s thienopyridine core is also a hotspot for studies on heterocyclic chemistry, a trending topic in organic synthesis forums.
From a synthetic perspective, CAS No. 449770-50-7 exemplifies the growing trend of multi-step organic synthesis strategies. Its dibutylsulfamoyl group, for instance, is often discussed in the context of sulfonamide derivatization, a technique gaining traction in high-throughput screening workflows. The compound’s ester functionalities further open doors for prodrug development, a key area in pharmacokinetic optimization.
Another notable aspect of 6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate is its relevance to structure-activity relationship (SAR) studies. As queries about SAR modeling and molecular docking spike in search engines, this compound’s intricate architecture provides a valuable case study for computational chemists. Its benzamido-thienopyridine hybrid structure is also linked to emerging research on targeted drug delivery systems.
Environmental and green chemistry considerations are increasingly shaping the discourse around compounds like CAS No. 449770-50-7. Questions about biodegradability and sustainable synthesis methods are frequently raised in scientific communities. While this compound is primarily used in controlled research settings, its structural motifs align with the broader push for eco-friendly chemical design.
In summary, 6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate represents a convergence of cutting-edge themes in modern chemistry: from drug design and computational analysis to sustainable practices. Its CAS No. 449770-50-7 serves as a gateway for deeper exploration into functionalized heterocycles and their transformative potential across scientific disciplines.
449770-50-7 (6-ethyl 3-methyl 2-4-(dibutylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)